N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole moiety
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H22N2O4/c1-15(16-7-8-20-21(11-16)28-10-4-9-27-20)23-22(26)13-24-12-17(14-25)18-5-2-3-6-19(18)24/h2-3,5-8,11-12,14-15H,4,9-10,13H2,1H3,(H,23,26) |
InChI Key |
FNBBLKCIDOPGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions
Formation of Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of Indole Moiety: The indole derivative can be synthesized separately and then coupled with the benzodioxepin ring using a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-hydroxy-1H-indol-1-yl)acetamide
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-methyl-1H-indol-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the formyl group on the indole moiety. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its utility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
